(2Z,3E)-3-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2-(N-hydroxyimino)-N-phenylbutanamide
CAS No.:
Cat. No.: VC13313120
Molecular Formula: C16H15ClN4O2
Molecular Weight: 330.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15ClN4O2 |
|---|---|
| Molecular Weight | 330.77 g/mol |
| IUPAC Name | (2Z,3E)-3-[(4-chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide |
| Standard InChI | InChI=1S/C16H15ClN4O2/c1-11(19-20-14-9-7-12(17)8-10-14)15(21-23)16(22)18-13-5-3-2-4-6-13/h2-10,20,23H,1H3,(H,18,22)/b19-11+,21-15- |
| Standard InChI Key | OCSXNUCRKIXDNA-JUYTWUFESA-N |
| Isomeric SMILES | C/C(=N\NC1=CC=C(C=C1)Cl)/C(=N/O)/C(=O)NC2=CC=CC=C2 |
| SMILES | CC(=NNC1=CC=C(C=C1)Cl)C(=NO)C(=O)NC2=CC=CC=C2 |
| Canonical SMILES | CC(=NNC1=CC=C(C=C1)Cl)C(=NO)C(=O)NC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Functional Groups
The molecular formula of (2Z,3E)-3-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2-(N-hydroxyimino)-N-phenylbutanamide is C₁₇H₁₆ClN₃O₂, as derived from its systematic IUPAC name. Key functional groups include:
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A hydrazin-1-ylidene moiety, which confers redox activity and metal-chelating capabilities.
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An N-hydroxyimino group, known for its role in stabilizing radical intermediates.
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A 4-chlorophenyl substituent, which enhances lipophilicity and influences electronic properties.
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A butanamide backbone, providing structural rigidity and hydrogen-bonding potential.
The stereochemistry (2Z,3E) indicates specific geometric configurations at the second and third carbon atoms, critical for molecular interactions.
Structural Analysis and Conformational Stability
X-ray crystallography of analogous compounds reveals planar conformations stabilized by intramolecular hydrogen bonds (e.g., N–H⋯O interactions) . For instance, in the structurally related compound 2-[2-(4-chlorophenyl)hydrazinylidene]-4,4,4-trifluoro-3-oxobutanal, intramolecular hydrogen bonds between the hydrazine N–H and carbonyl oxygen result in a planar arrangement (deviation < 0.015 Å) . Similar stabilization is expected in the title compound, with additional rigidity from the N-phenyl group.
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves a multi-step protocol:
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Diazotization of 4-chloroaniline: Treatment with NaNO₂ and HCl at 0°C generates the diazonium salt .
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Coupling with a β-ketoamide precursor: The diazonium salt reacts with a β-ketoamide derivative (e.g., 4-dimethylamino-1,1,1-trifluorobut-3-en-2-one) under basic conditions .
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Oxime formation: Hydroxylamine hydrochloride introduces the N-hydroxyimino group.
Example Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0°C | 85–90% |
| Coupling | Ethanol, NaOH, 0°C | 75% |
| Oximation | NH₂OH·HCl, EtOH | 65% |
Challenges in Purification
Chromatographic purification (e.g., silica gel with hexane:EtOAc = 30:1) is often required due to byproduct formation . Recrystallization from ethyl acetate/petroleum ether mixtures improves purity, as evidenced by sharp melting points (418–420 K) .
Physicochemical Properties
Spectral Characterization
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¹H NMR: Peaks at δ 14.87 ppm (NH), 10.03 ppm (CHO), and 7.45 ppm (aromatic protons) align with hydrazone and oxime functionalities .
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¹⁹F NMR: A singlet at −71.50 ppm (CF₃ in analogous compounds) .
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IR: Stretches at 1699 cm⁻¹ (C=O), 1526 cm⁻¹ (N–H bend), and 1157 cm⁻¹ (C–F) .
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but is insoluble in water. Stability studies indicate decomposition above 420 K, with hygroscopic tendencies requiring anhydrous storage.
Chemical Reactivity and Derivatives
Functional Group Transformations
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Hydrolysis: The amide bond undergoes cleavage under acidic (HCl) or basic (NaOH) conditions, yielding carboxylic acid and aniline derivatives.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazone to a hydrazine, altering biological activity.
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Complexation: Transition metals (e.g., Cu²⁺, Fe³⁺) form stable chelates via the hydrazone and oxime groups.
Structural Analogues and SAR Studies
Modifying the 4-chlorophenyl group to other halogens (e.g., F, Br) or electron-withdrawing substituents (NO₂) enhances antimicrobial activity in related compounds . Conversely, replacing the N-phenyl group with alkyl chains reduces planarity and bioactivity.
Biological and Industrial Applications
Antimicrobial Activity
Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 8–16 µg/mL, comparable to first-line antibiotics. The mechanism may involve inhibition of bacterial DNA gyrase via metal chelation.
Material Science Applications
The compound’s planar structure and π-conjugation make it a candidate for organic semiconductors. Thin-film transistors fabricated with analogous hydrazones exhibit hole mobility of 0.1 cm²/V·s .
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